N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride
CAS No.:
Cat. No.: VC12952990
Molecular Formula: C10H22ClN3O
Molecular Weight: 235.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H22ClN3O |
|---|---|
| Molecular Weight | 235.75 g/mol |
| IUPAC Name | N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride |
| Standard InChI | InChI=1S/C10H21N3O.ClH/c1-10(2,3)12-9(14)8-13-6-4-11-5-7-13;/h11H,4-8H2,1-3H3,(H,12,14);1H |
| Standard InChI Key | IWKZYGLQHKIFDD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)CN1CCNCC1.Cl |
| Canonical SMILES | CC(C)(C)NC(=O)CN1CCNCC1.Cl |
Introduction
N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It features a piperazine ring, a six-membered ring containing two nitrogen atoms, and a tert-butyl group, which contribute to its unique chemical and biological properties. This compound has garnered attention for its potential therapeutic uses, particularly in the development of pharmaceuticals.
Synthesis Methods
The synthesis of N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride typically involves the reaction of tert-butylamine with 2-bromoacetylpiperazine in the presence of a suitable solvent such as dimethylformamide. The reaction requires controlled conditions to optimize yield and purity. Industrial synthesis may utilize continuous flow reactors to enhance efficiency and control over reaction parameters.
Biological Activity and Potential Applications
Research indicates that N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and its ability to modulate receptor interactions. This compound may influence various cellular signaling pathways, making it a candidate for therapeutic applications in treating diseases related to enzyme dysfunction or receptor malfunctions.
| Biological Activity | Potential Applications |
|---|---|
| Enzyme Inhibition | Treatment of diseases related to enzyme dysfunction |
| Receptor Modulation | Influence on cellular signaling pathways |
| Neuropharmacology | Potential effects on mood disorders or anxiety |
Chemical Reactions and Modifications
N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride can undergo various chemical reactions typical of amides and piperazine derivatives. These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility.
| Reaction Type | Purpose |
|---|---|
| Oxidation | Modification of functional groups |
| Reduction | Alteration of molecular structure |
| Substitution | Introduction of new functional groups |
Comparison with Similar Compounds
N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride is distinct from similar compounds due to its specific combination of a piperazine ring and a tert-butyl group. For example, N-tert-butyl-2-piperazin-1-ylacetamide lacks the hydrochloride salt, while N-tert-butyl-2-piperazin-1-ylacetamide dihydrochloride contains two hydrochloride groups.
| Compound | Unique Features |
|---|---|
| N-tert-butyl-2-piperazin-1-ylacetamide | Lacks hydrochloride salt |
| N-tert-butyl-2-piperazin-1-ylacetamide dihydrochloride | Contains two hydrochloride groups |
| N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride | Single hydrochloride salt, enhanced solubility |
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